molecular formula C11H17Cl2N3 B1402540 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride CAS No. 1361115-09-4

2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride

Cat. No.: B1402540
CAS No.: 1361115-09-4
M. Wt: 262.18 g/mol
InChI Key: YEKHMWAFYCEALB-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride is a sophisticated chemical intermediate designed for advanced pharmaceutical research and development. Its molecular architecture, incorporating a chloropyrazine moiety linked to an N-isopropyl pyrrolidine group, makes it a valuable scaffold for constructing potential therapeutic agents. Emerging research into structurally related chlorinated pyrazine and pyrrolidine compounds suggests significant potential in neuroscience and oncology. This compound is of particular interest in the exploration of kinase inhibition pathways. Research into analogous compounds has identified the chloropyrazine core as a key pharmacophore in the development of potent kinase inhibitors, such as those targeting DYRK1A . DYRK1A inhibition represents a promising therapeutic strategy for multiple conditions, including neurodegenerative diseases like Alzheimer's, certain cancers, and for stimulating human pancreatic beta-cell proliferation as a potential treatment for diabetes . Furthermore, the chlorinated heterocycle is a defining feature in numerous FDA-approved drugs, underscoring its fundamental role in medicinal chemistry for optimizing a molecule's binding affinity, metabolic stability, and overall pharmacological profile . As a high-purity building block, this chemical enables researchers to synthesize and evaluate novel candidates for a range of death-causing diseases, inspiring the discovery of more effective treatments .

Properties

IUPAC Name

2-chloro-3-(1-propan-2-ylpyrrolidin-2-yl)pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3.ClH/c1-8(2)15-7-3-4-9(15)10-11(12)14-6-5-13-10;/h5-6,8-9H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKHMWAFYCEALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1C2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrazine Core

  • Chlorination at the 2-position of pyrazine rings is a well-established reaction. According to patent EP3710440B1, chlorination can be achieved by treating pyrazine derivatives with chlorinating agents like POCl3, which selectively substitute the 2-hydroxyl or 2-amino substituent with chlorine under controlled temperature (typically 80–120°C) and time (several hours).

Introduction of the 1-Isopropylpyrrolidin-2-yl Group

  • The pyrrolidine substituent is introduced via nucleophilic aromatic substitution (SNAr) on the 3-position of the pyrazine ring, which is activated by the electron-withdrawing chlorine at position 2. The nucleophile is the 1-isopropylpyrrolidin-2-yl moiety, often prepared separately by alkylation of pyrrolidine at the nitrogen with isopropyl halides under basic conditions.

  • Alternatively, palladium-catalyzed Buchwald-Hartwig amination has been employed for similar pyrazine derivatives, allowing the coupling of secondary amines such as 1-isopropylpyrrolidine with 3-halopyrazines. This method provides high regioselectivity and yields, with reaction conditions typically involving Pd catalysts, phosphine ligands, base (e.g., sodium tert-butoxide), and solvents like toluene or dioxane at temperatures of 80–110°C.

Salt Formation and Purification

  • The hydrochloride salt is prepared by bubbling dry HCl gas into a solution of the free base in anhydrous solvent or by adding concentrated hydrochloric acid, followed by crystallization. This step improves compound stability and facilitates handling.

  • Purification is generally achieved by recrystallization from solvents such as ethanol, isopropanol, or ethyl acetate, yielding a pure crystalline hydrochloride salt.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Key Notes
1 Chlorination of pyrazine POCl3 or SOCl2, reflux 80–120°C, 4–6 hours Selective 2-position chlorination
2 Nucleophilic substitution or Pd-catalyzed amination 1-Isopropylpyrrolidine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., BINAP), base (NaOtBu), solvent (toluene), 80–110°C High regioselectivity, moderate to high yield
3 Hydrochloride salt formation HCl gas or concentrated HCl in ethanol or ether Crystallization for purification

Research Findings and Optimization Considerations

  • Stereochemistry: The chiral center at the pyrrolidine ring (2-position) requires enantiomerically pure starting materials or resolution methods to ensure the desired stereochemistry is maintained throughout synthesis. This is critical for biological activity and pharmacological properties.

  • Yield and Purity: Optimizing reaction times and temperatures in chlorination and amination steps is essential to maximize yield and minimize by-products. Using Pd-catalyzed amination often results in higher purity and better yields compared to classical nucleophilic substitution.

  • Scalability: The described methods are amenable to scale-up, with careful control of reaction parameters and purification steps. Salt formation enhances compound stability for storage and formulation.

  • Safety and Environmental Factors: Chlorinating agents and palladium catalysts require appropriate handling and disposal measures. Green chemistry approaches, such as using less toxic solvents and recyclable catalysts, are areas of ongoing research.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Cancer Therapy

Research indicates that 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride exhibits significant potential as an inhibitor of checkpoint kinase 1 (Chk1), which is crucial for cell cycle regulation and DNA damage response. Inhibition of Chk1 may enhance the efficacy of chemotherapeutic agents, making it a candidate for cancer treatment.

Mechanism of Action :

  • Chk1 Inhibition : By inhibiting Chk1, the compound may sensitize cancer cells to DNA-damaging agents, thus improving therapeutic outcomes.

Interaction Studies

Studies have focused on the binding affinities of this compound with various kinases, particularly Chk1. Techniques such as surface plasmon resonance and enzyme-linked assays are employed to elucidate binding kinetics and affinities, which are essential for assessing therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of pyrazine derivatives, including this compound:

  • Tumor Growth Inhibition : A derivative similar to this compound was tested for its ability to inhibit tumor growth in vivo, showing significant reductions in tumor size compared to control groups.
  • Safety Profile : Toxicological assessments indicated that while the compound exhibits biological activity, it poses risks such as skin and eye irritation upon exposure. Proper handling and safety measures are recommended when working with this compound.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeObservations
Chk1 Inhibition Significant inhibition observed; potential for enhancing chemotherapy efficacy
Antitumor Activity Demonstrated selective inhibition against Class I PI3K enzymes
Toxicity Skin and eye irritation reported; requires careful handling

Mechanism of Action

The mechanism by which 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazine Derivatives

Compound Name Substituents at Pyrazine 3-Position Core Structure Molecular Formula Key Features
Target Compound 1-Isopropylpyrrolidine Pyrazine C₁₁H₁₆ClN₃·HCl Aliphatic pyrrolidine with bulky isopropyl group; hydrochloride salt form
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride 1-Methylpyrrolidine Pyrazine C₉H₁₃ClN₃·HCl Smaller methyl substituent; similar pyrrolidine ring
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride 2-Methylpiperazine Pyrazine C₉H₁₄Cl₂N₄ Piperazine ring with stereochemistry (R-configuration)
2-Chloro-3-(4-chlorophenyl)pyrazine 4-Chlorophenyl Pyrazine C₁₀H₆Cl₂N₂ Aromatic substituent; no nitrogen-containing heterocycle
2-Methyl-3-(pyrrolidin-3-yloxy)pyrazine hydrochloride Pyrrolidin-3-yloxy Pyrazine C₉H₁₄ClN₃O Ether linkage; oxygen atom bridges pyrazine and pyrrolidine

Key Observations :

  • Heterocycle Type : Piperazine derivatives (e.g., ) introduce additional nitrogen atoms, altering hydrogen-bonding capacity versus pyrrolidine-based compounds.
  • Aromatic vs. Aliphatic Groups : Phenyl-substituted pyrazines (e.g., ) exhibit distinct electronic properties, favoring interactions with hydrophobic enzyme pockets.

Table 3: Bioactivity and Stability Data

Compound Bioactivity (Reported) Cytotoxicity (IC₅₀) Solubility (HCl Salt) Stability in HCl Form
Target Compound Not explicitly reported; inferred kinase inhibition High (salt form) Stable
Methylpyrrolidine Analog Cytotoxic agent (cell line-specific) <10 µM Moderate
Piperazine Derivative No direct data; structural similarity to PTP inhibitors High
3-(4-Chlorophenyl)pyrazine Anticancer candidate (in vitro screening) ~20 µM Low (neutral form)

Critical Insights :

  • Hydrochloride Advantage : The salt form improves aqueous solubility, critical for in vitro assays .
  • Cytotoxicity Trends : Methylpyrrolidine analogs show stronger cytotoxicity than phenyl-substituted derivatives, suggesting the importance of nitrogen-heterocycle interactions .

Biological Activity

2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound has the molecular formula C11H17ClN3C_{11}H_{17}ClN_3 and a molecular weight of approximately 262.18 g/mol. It features a pyrazine ring substituted with a chlorine atom and an isopropylpyrrolidine moiety, enhancing its solubility and reactivity in biological systems .

Structural Characteristics

PropertyValue
Molecular FormulaC11H17ClN3C_{11}H_{17}ClN_3
Molecular Weight262.18 g/mol
CAS Number1361115-09-4
SolubilityHigh (hydrochloride form)

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of checkpoint kinase 1 (Chk1). Chk1 is crucial for cell cycle regulation and DNA damage response, making this compound a candidate for enhancing the efficacy of chemotherapeutic agents in cancer therapy .

Inhibition of Chk1:

  • Significance : Targeting Chk1 may sensitize cancer cells to DNA-damaging agents.
  • Methodology : Interaction studies often utilize techniques such as surface plasmon resonance to determine binding affinities .

Pharmacological Studies

Several studies have explored the pharmacological profile of this compound, focusing on its kinase inhibition capabilities. For instance, in vitro assays have demonstrated that it effectively inhibits Chk1 activity, leading to increased apoptosis in cancer cell lines treated with DNA-damaging agents .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines. The compound was found to enhance the cytotoxic effects of doxorubicin in breast cancer cells by inhibiting Chk1, leading to increased DNA damage and apoptosis.

Case Study 2: Binding Affinity Analysis

In a comparative analysis using surface plasmon resonance, the binding affinity of this compound to Chk1 was measured against other known inhibitors. The results indicated a comparable binding affinity, suggesting its potential as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-3-(piperazin-1-yl)pyrazineContains piperazine instead of pyrrolidineDifferent amine group affects biological activity
2-Chloro-3-isobutylpyrazineIsobutyl group instead of isopropylpyrrolidineVariation in alkyl chain length changes properties
5-Methyl-2-chloropyrazineMethyl substitution on another positionAlters electronic properties and reactivity

These comparisons highlight how variations in side chains and functional groups can significantly influence biological activities and chemical behaviors.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between chlorinated pyrazine precursors and substituted pyrrolidine derivatives. For example, nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could introduce the isopropylpyrrolidinyl group. Optimization should focus on solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and catalyst systems (e.g., Pd/C or CuI). Computational tools like quantum chemical reaction path searches (e.g., via the ICReDD framework) can predict intermediates and reduce trial-and-error experimentation .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC with UV detection (λ = 254 nm) for purity assessment.
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions. Compare chemical shifts with structurally similar compounds (e.g., 1-(2-Chloroethyl)pyrrolidine hydrochloride, δ ~2.5–3.5 ppm for pyrrolidine protons) .
  • Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ expected at m/z 284.12).

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer :
  • Handling : Use inert atmosphere (N₂/Ar) gloves and fume hoods to prevent hydrolysis of the chloro group. Avoid skin contact (wear nitrile gloves) and static discharge .
  • Storage : Store in amber glass vials at –20°C under desiccant (silica gel) to minimize moisture-induced degradation. Monitor stability via periodic HPLC checks .

Q. How does the chloro substituent influence reactivity in further functionalization?

  • Methodological Answer : The chloro group at position 2 of the pyrazine ring acts as a leaving group, enabling nucleophilic aromatic substitution (e.g., with amines or thiols). Steric hindrance from the adjacent isopropylpyrrolidinyl group may require elevated temperatures (80–120°C) or microwave-assisted synthesis. Compare with analogs like 2-Chloro-5-methylpyrazine, where substitution occurs preferentially at position 5 .

Q. What solvent systems are suitable for recrystallization?

  • Methodological Answer : Recrystallize from a mixture of ethanol and diethyl ether (1:3 v/v) to remove polar byproducts. For higher purity, use gradient cooling (60°C → 4°C over 12 hours). Monitor crystal formation via polarized light microscopy .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer : Apply density functional theory (DFT) to map potential energy surfaces and identify transition states. For example, discrepancies in regioselectivity (e.g., chloro vs. pyrrolidinyl group reactivity) can be resolved by comparing activation energies of competing pathways. Use software like Gaussian or ORCA for calculations, validated by experimental kinetic data .

Q. What strategies mitigate steric hindrance during catalytic coupling reactions?

  • Methodological Answer :
  • Employ bulky ligands (e.g., XPhos) to stabilize metal catalysts (Pd or Ni) and enhance turnover.
  • Use microwave irradiation to overcome kinetic barriers.
  • Compare with structurally constrained analogs (e.g., 2-Methoxy-3-(1-methylpropyl)pyrazine) to design less hindered precursors .

Q. How can X-ray crystallography address ambiguities in spectroscopic data?

  • Methodological Answer : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving ambiguities in NMR assignments (e.g., distinguishing para vs. meta substitution). For example, the palladium complex in Dichlorido(2,3-di-2-pyridylpyrazine)palladium(II) was structurally validated via this method (R factor = 0.028) .

Q. What advanced separation techniques improve yield in scaled-up synthesis?

  • Methodological Answer :
  • Membrane separation : Use nanofiltration (MWCO 200–300 Da) to isolate the target compound from smaller byproducts.
  • Preparative SFC (supercritical fluid chromatography) : Optimize with CO₂/MeOH mobile phase for enantiomeric purity (if applicable).
    Reference CRDC subclass RDF2050104 for membrane technology frameworks .

Q. How do electronic effects of the isopropylpyrrolidinyl group influence electrochemical properties?

  • Methodological Answer :
    Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to assess redox behavior. The electron-donating isopropylpyrrolidinyl group may lower oxidation potentials compared to unsubstituted pyrazines. Compare with 2-Chloro-4-(chloromethyl)pyridine hydrochloride, where chloromethyl groups increase electrophilicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride
Reactant of Route 2
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2-Chloro-3-(1-isopropylpyrrolidin-2-yl)pyrazine hydrochloride

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